molecular formula C6H6N2O2 B1306346 2-Methoxypyrimidine-5-carbaldehyde CAS No. 90905-32-1

2-Methoxypyrimidine-5-carbaldehyde

Cat. No. B1306346
Key on ui cas rn: 90905-32-1
M. Wt: 138.12 g/mol
InChI Key: MERUNNHMVZFFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076345B2

Procedure details

To a stirred slurry of O-methylisourea hemisulfate (1.08 g, 4.13 mmol), vinamidinium salt (3.00 g, 8.26 mmol), 1-methylethyl acetate (16.0 mL, 137 mmol) was added a solution of potassium bicarbonate (1.17 g, 11.6 mmol) in water (5.0 mL) over a 10 minutes period. After completion of the addition the resulting reaction mixture was stirred at room temperature for 40 hours. The mixture was diluted with water (20 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over sodium sulfate and concentrated to yield a white solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
vinamidinium
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][O:7][C:8](=[NH:10])[NH2:9].C[O:12][C:13](=N)N.C[NH+]([CH2:19][C:20](CN(C)C)=[CH:21][NH+](C)C)C.C(OC(C)C)(=O)C.C(=O)(O)[O-].[K+]>O>[CH3:6][O:7][C:8]1[N:9]=[CH:21][C:20]([CH:13]=[O:12])=[CH:19][N:10]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
S(=O)(=O)(O)O.COC(N)=N.COC(N)=N
Name
vinamidinium
Quantity
3 g
Type
reactant
Smiles
C[NH+](C)CC(=C[NH+](C)C)CN(C)C
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
1.17 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
COC1=NC=C(C=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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